REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[CH:12][C:8]=1[CH2:9][C:10]#N.[OH2:18]>>[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[CH:12][C:8]=1[CH2:9][C:10]([OH:2])=[O:18]
|
Name
|
|
Quantity
|
2118 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2662 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
355 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CC#N)C=C(C(=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is subsequently stirred at 100° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
while stirring vigorously
|
Type
|
FILTRATION
|
Details
|
filtered with suction
|
Type
|
WASH
|
Details
|
The solid is washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with petroleum ether and dried
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)C)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 358 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |